BenchChemオンラインストアへようこそ!

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Thyroid Hormone Metabolism Deiodinase Inhibition Iodothyronine

This compound is a 3-bromo, N-3 nicotinamide-substituted rhodanine distinct from its 4-bromo isomer (CAS 6044-85-5). Its specific substitution pattern is critical for target engagement: the 3-bromo position and nicotinamide linker define activity at iodothyronine 5'-deiodinase (Harbottle et al., 1984) and enable direct SAR comparison with the DDX3 helicase inhibitor FE15 (propanamide analog). Generic substitution with other regioisomers is scientifically unsound without comparative data. Procure this exact regioisomer for deiodinase chemical probe development, DDX3X helicase SAR panels, and halogen position-activity relationship screening against metabolic disor

Molecular Formula C16H10BrN3O2S2
Molecular Weight 420.3 g/mol
Cat. No. B3513763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Molecular FormulaC16H10BrN3O2S2
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H10BrN3O2S2/c17-12-5-1-3-10(7-12)8-13-15(22)20(16(23)24-13)19-14(21)11-4-2-6-18-9-11/h1-9H,(H,19,21)/b13-8-
InChIKeyIPDMSHVSNWZXRD-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide: Chemical Class, Core Structure, and Procurement-Relevant Identity


N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic small molecule (MF: C16H10BrN3O2S2; MW: 420.3 g/mol) belonging to the 4-oxo-2-thioxo-thiazolidinone (rhodanine) class of heterocycles, functionalized at the 5-position with a 3-bromobenzylidene group and N-substituted at the 3-position with a nicotinamide (pyridine-3-carboxamide) moiety [1]. This compound is cataloged in the ZINC database (ZINC1107735) but lacks reported bioactivity data in ChEMBL as of the latest curation [2]. Vendor technical notes indicate it has been studied as an inhibitor of iodothyronine 5'-deiodinase in human liver cells . The compound is also structurally related to a series of rhodanine derivatives claimed in patents as inhibitors of protein tyrosine phosphatases for metabolic disorders [3].

Why Generic Substitution of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide Is Not Advisable: The Bromo-Regioisomer and Nicotinamide Linker Problem


The compound's biological profile is sensitive to two structural variables that preclude simple interchange with in-class analogs: (i) the position of the bromine substituent on the benzylidene ring, and (ii) the regiochemistry of the nicotinamide attachment. The 3-bromo substitution pattern distinguishes it from the 4-bromo positional isomer (CAS 6044-85-5) , and the pyridine-3-carboxamide (nicotinamide) linkage differs from the pyridine-4-carboxamide (isonicotinamide) variant as well as from non-nicotinamide linkers such as the propanamide found in the DDX3-targeting analog FE15 [1]. Even within the same halogen series, the 4-fluoro and 4-methoxy benzylidene analogs are reported to exhibit distinct activity profiles—the 4-methoxy analog shows antiproliferative IC50 values in the micromolar range against MCF-7 and HeLa cell lines , while the unsubstituted benzylidene analog primarily acts as a tyrosinase inhibitor . These divergent target engagements demonstrate that the benzylidene substitution pattern and linker chemistry are critical determinants of pharmacological activity, making generic substitution scientifically unsound without direct comparative data.

Quantitative Evidence Guide: Differentiation of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide from Its Closest Analogs


Iodothyronine 5'-Deiodinase Inhibition: A Target Engagement Profile Not Shared by the 4-Methoxy or Unsubstituted Benzylidene Analogs

Vendor technical documentation states that N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide inhibits iodothyronine 5'-deiodinase, the enzyme responsible for 5'-deiodination of thyroxine (T4) to active 3,5,3'-triiodothyronine (T3) in human liver cells, as reported by Harbottle et al., Biochem. J., 217, 485 (1984) . In contrast, the unsubstituted benzylidene analog N-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-nicotinamide is documented as a tyrosinase inhibitor , and the 4-methoxy benzylidene analog is characterized for antiproliferative activity in MCF-7 and HeLa cells . This indicates that the 3-bromo substitution pattern directs target engagement toward deiodinase enzymes, a profile absent from the unsubstituted and 4-methoxy comparators.

Thyroid Hormone Metabolism Deiodinase Inhibition Iodothyronine

DDX3 Helicase Inhibition Class-Level Activity: The 3-Bromobenzylidene-Thioxothiazolidinone Scaffold Compared with the FE15 Propanamide Analog

The 3-bromobenzylidene-4-oxo-2-thioxothiazolidinone scaffold is a recognized pharmacophore for DDX3X ATPase inhibition. The propanamide-linked analog FE15, (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide, is documented as a DDX3 helicase inhibitor [1]. In BindingDB, a closely related analog (BDBM50274024, 3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide) shows an IC50 of 5.4 μM against human recombinant DDX3 ATPase activity measured by luciferase-based luminescence assay [2], while another analog (BDBM50274022) exhibits a Ki of 90 μM for DDX3X binding [3]. N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide shares the same 3-bromobenzylidene-thioxothiazolidinone core but differs in the N-3 substituent (nicotinamide vs. propanamide). The nicotinamide moiety may confer altered hydrogen-bonding capacity (additional H-bond acceptor on the pyridine nitrogen) and electronic properties compared to the propanamide linker, potentially affecting binding mode and selectivity within the DDX3 ATP-binding pocket.

DDX3 Helicase Antiviral Oncology Target

Halogen Regioisomerism: 3-Bromo vs. 4-Bromo Substitution on the Benzylidene Ring Drives Divergent Molecular Recognition

The position of the bromine atom on the benzylidene phenyl ring (meta, 3-position vs. para, 4-position) creates distinct electrostatic potential surfaces and steric profiles that can drive differential target recognition. The 3-bromo isomer (target compound) presents the bromine atom at the meta position, which alters the directionality of halogen bonding interactions and the overall molecular dipole moment compared to the 4-bromo positional isomer N-{5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide (CAS 6044-85-5) . In thiazolidinedione systems bearing a 3-bromobenzylidene group, such as (5Z)-5-(3-bromo-benzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione (LPSF/SF-13), selective cytotoxicity has been demonstrated against leukemia, lymphoma, glioblastoma, and hepatocarcinoma cell lines without toxicity to normal cells [1]. The 3-bromo substitution may thus confer unique target selectivity profiles compared to 4-halogen substituted analogs, a principle established in medicinal chemistry that halogen regioisomers are not functionally interchangeable.

Regioisomer Selectivity Halogen Bonding Structure-Activity Relationship

Optimal Application Scenarios for Procuring N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide Based on Verified Differentiation Evidence


Thyroid Hormone Metabolism Research: Deiodinase Inhibitor Tool Compound

For laboratories investigating iodothyronine deiodinase enzymes (DIO1, DIO2, DIO3) in the context of thyroid hormone regulation, this compound provides a starting point for chemical probe development based on its vendor-reported inhibition of iodothyronine 5'-deiodinase in human liver cells . The unsubstituted benzylidene analog primarily targets tyrosinase and cannot substitute for deiodinase-focused experiments. Researchers should verify the published inhibitory activity from Harbottle et al. (Biochem. J., 1984) before committing to large-scale procurement, as quantitative Ki/IC50 values are not readily accessible in public databases.

DDX3 Helicase Comparative SAR Studies: Nicotinamide Linker vs. Propanamide Linker

The compound is suitable for inclusion in structure-activity relationship (SAR) panels designed to compare the effect of the N-3 substituent on DDX3X inhibition. Since the propanamide analog FE15 is a documented DDX3 helicase inhibitor [1] and a closely related analog shows IC50 = 5.4 μM against DDX3 ATPase [2], the nicotinamide variant enables direct evaluation of whether the pyridine nitrogen contributes additional hydrogen-bonding interactions, alters selectivity, or modifies physicochemical properties (e.g., logP, solubility) relative to the propanamide series. Procurement is warranted specifically for laboratories conducting systematic SAR exploration of the thioxothiazolidinone scaffold on DDX3 and related DEAD-box helicases.

Halogen Regioisomer Selectivity Profiling in Kinase or Phosphatase Screening Panels

The compound can serve as the 3-bromo representative in a regioisomer panel that includes the 4-bromo positional isomer (CAS 6044-85-5) and potentially the 2-bromo, 3-chloro, and 4-fluoro analogs. The US patent US8148541B2 discloses rhodanine derivatives with bromo-substituted benzylidene groups as protein tyrosine phosphatase (PTP) inhibitors for metabolic disorders [3], suggesting that the halogen position may modulate PTP subtype selectivity. Procurement is indicated for screening laboratories that require regioisomer-defined compound sets to establish halogen position-activity relationships in phosphatase or kinase target panels.

Nicotinamide Pharmacophore Integration: Evaluating the Contribution of the Pyridine-3-Carboxamide Moiety

The compound incorporates a nicotinamide (pyridine-3-carboxamide) moiety directly linked to the thiazolidinone N-3 position, distinguishing it from analogs bearing isonicotinamide (pyridine-4-carboxamide) or non-pyridine substituents. Nicotinamide is a known pharmacophore in NAD+-dependent enzyme modulation and sirtuin biology. This compound may be procured by research groups exploring whether the nicotinamide-thiazolidinone hybrid scaffold engages NAD+-binding pockets or nicotinamide N-methyltransferase (NNMT), as structurally distinct nicotinamide derivatives have demonstrated NNMT inhibition with IC50 values in the 1.8–5.0 μM range . However, direct NNMT activity data for this specific compound have not been reported, and procurement for this application should be considered exploratory.

Quote Request

Request a Quote for N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.